DJK-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

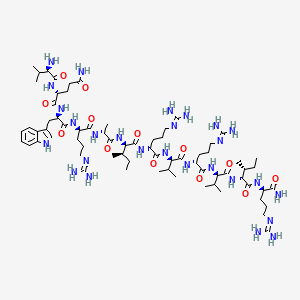

C70H123N27O13 |

|---|---|

Molecular Weight |

1550.9 g/mol |

IUPAC Name |

(2R)-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R,3R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R,3R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-methylbutanoyl]amino]pentanediamide |

InChI |

InChI=1S/C70H123N27O13/c1-12-37(9)53(96-56(100)39(11)87-57(101)44(23-17-29-83-68(76)77)89-61(105)48(32-40-33-86-42-21-15-14-20-41(40)42)93-58(102)47(26-27-49(71)98)90-62(106)50(72)34(3)4)66(110)92-46(25-19-31-85-70(80)81)60(104)94-51(35(5)6)63(107)91-45(24-18-30-84-69(78)79)59(103)95-52(36(7)8)64(108)97-54(38(10)13-2)65(109)88-43(55(73)99)22-16-28-82-67(74)75/h14-15,20-21,33-39,43-48,50-54,86H,12-13,16-19,22-32,72H2,1-11H3,(H2,71,98)(H2,73,99)(H,87,101)(H,88,109)(H,89,105)(H,90,106)(H,91,107)(H,92,110)(H,93,102)(H,94,104)(H,95,103)(H,96,100)(H,97,108)(H4,74,75,82)(H4,76,77,83)(H4,78,79,84)(H4,80,81,85)/t37-,38-,39-,43-,44-,45-,46-,47-,48-,50-,51-,52-,53-,54-/m1/s1 |

InChI Key |

CBVQZQNUQMZQFC-MINUYDICSA-N |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](C(C)C)C(=O)N[C@H]([C@H](C)CC)C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](C(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of Action of the Anti-Biofilm Peptide DJK-5: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rise of antibiotic-resistant bacteria and the challenge of biofilm-mediated infections necessitate novel therapeutic strategies. DJK-5, a synthetic, 12-amino acid D-enantiomeric peptide, has emerged as a potent anti-biofilm agent with broad-spectrum activity. Its D-conformation confers resistance to proteolytic degradation, enhancing its stability and in vivo efficacy.[1][2] This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations. The primary mechanism involves the disruption of the highly conserved bacterial stringent stress response by targeting the alarmone (p)ppGpp.[3][4][5]

Core Mechanism: Targeting the Stringent Stress Response

The principal mechanism of action of this compound is its ability to modulate the bacterial stringent stress response (SSR).[6] This is a highly conserved signaling pathway in bacteria that allows them to adapt to and survive various environmental stresses, including nutrient deprivation and antibiotic exposure. The SSR is governed by the intracellular accumulation of the alarmone nucleotides guanosine tetraphosphate and pentaphosphate, collectively known as (p)ppGpp.[7][8]

Upon encountering stress, enzymes like RelA and SpoT synthesize (p)ppGpp. The accumulation of (p)ppGpp acts as a global regulator, altering the expression of numerous genes to slow growth and promote survival strategies, critically including the formation and maintenance of biofilms.[6][9]

This compound exerts its anti-biofilm effect by penetrating the bacterial cell and directly targeting (p)ppGpp.[5][9] It binds to these alarmones and promotes their degradation, effectively short-circuiting the stringent response.[4][5] By preventing the intracellular accumulation of (p)ppGpp, this compound inhibits the downstream signaling cascade required for biofilm development and virulence.[3][7]

Caption: this compound targets and promotes the degradation of (p)ppGpp.

In Vitro Efficacy

This compound demonstrates potent anti-biofilm activity at concentrations well below its modest minimum inhibitory concentration (MIC) for planktonic cells.[7] This highlights its primary role as a biofilm disruptor rather than a classical bactericidal agent.

Broad-Spectrum Anti-Biofilm and Antimicrobial Activity

This compound effectively inhibits biofilm formation across a wide range of clinically relevant Gram-negative pathogens.[7] Its efficacy against multidrug-resistant strains makes it a promising therapeutic candidate.[7]

| Organism | MIC (µg/mL) | MBIC₅₀ (µg/mL) | Citation |

| Pseudomonas aeruginosa PA14 | 16 | 0.8 | [7] |

| Acinetobacter baumannii | 16 | 4 | [7] |

| Salmonella enterica | 16 | 2 | [7] |

| Klebsiella pneumoniae | 32 | 4 | [7] |

| Escherichia coli O157 | 32 | 4 | [7] |

| Burkholderia cenocepacia | >256 | 0.4 | [7] |

| MIC: Minimum Inhibitory Concentration for planktonic growth. MBIC₅₀: Concentration for 50% biofilm inhibition. |

Synergy with Conventional Antibiotics

A key feature of this compound is its strong synergistic activity with conventional antibiotics.[6][7] When used in combination, this compound renders biofilm-encased bacteria more susceptible to antibiotics, reducing the effective concentration required for eradication by up to 64-fold.[7] This effect has been observed against various pathogens and with multiple classes of antibiotics.[7]

| Organism | Antibiotic | Synergy Outcome | Citation |

| A. baumannii | Tobramycin | Eradication of mature biofilms | [7] |

| S. enterica | Ceftazidime | Eradication of mature biofilms | [7] |

| K. pneumoniae | Ciprofloxacin | Eradication of mature biofilms | [7] |

| P. aeruginosa | Colistin | Synergistic activity in co-biofilms | [6][10] |

| S. aureus | Colistin (in co-biofilm) | Increased S. aureus sensitivity | [6][10] |

| P. aeruginosa | Daptomycin (in co-biofilm) | Increased P. aeruginosa sensitivity | [10] |

In Vivo Efficacy

The therapeutic potential of this compound has been validated in several preclinical models, demonstrating its stability and activity in a complex host environment.

Invertebrate Infection Models

In studies using the nematode Caenorhabditis elegans and the insect Galleria mellonella, this compound provided protection against lethal infections by P. aeruginosa, showcasing its in vivo bioactivity.[7]

Murine Cutaneous Abscess Model

In a murine model of subcutaneous abscesses, which mimics a high-density biofilm-like infection, this compound demonstrated significant therapeutic effects.[3][8] Treatment reduced abscess size and, most notably, drastically lowered the bacterial burden recovered from the infection site.[3][8]

| Bacterial Strain | Treatment | Outcome | Citation |

| P. aeruginosa PAO1 | Single dose this compound | >10⁶-fold reduction in bacterial CFU | [8] |

| P. aeruginosa LESB58 | Single dose this compound | ~10-fold reduction in bacterial CFU | [8] |

| S. aureus USA300 (MRSA) | This compound | Reduction in abscess size and bacterial recovery | [3] |

Key Experimental Protocols

Biofilm Inhibition and Eradication Assay (Flow Cell Method)

This protocol is used to visualize and quantify the effect of this compound on biofilm formation and eradication under dynamic flow conditions.

Methodology:

-

System Assembly: A flow cell system is assembled with silicone tubing connected to a media reservoir and a peristaltic pump. The system is sterilized.

-

Inoculation: The flow cell channels are inoculated with an overnight culture of the test bacterium (e.g., P. aeruginosa PA14) and left under no-flow conditions for 1-2 hours to allow initial attachment.

-

Flow Initiation: A continuous flow of growth medium is initiated through the system.

-

Treatment Application:

-

Incubation: The experiment is run for a total of 3 days.[7]

-

Staining and Visualization: After 3 days, the biofilm is stained using fluorescent dyes such as SYTO 9 (stains all bacteria, green) and propidium iodide (stains dead bacteria, red).

-

Microscopy: Biofilm architecture, biovolume, and cell viability are analyzed using Confocal Laser Scanning Microscopy (CLSM).

Caption: Workflow for biofilm inhibition and eradication assays.

Minimum Biofilm Inhibitory Concentration (MBIC) Assay

This protocol determines the lowest concentration of a peptide required to inhibit biofilm formation by 50% (MBIC₅₀).

Methodology:

-

Preparation: A 96-well microtiter plate is prepared with serial dilutions of this compound in a suitable growth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacteria. Control wells with no peptide are included.

-

Incubation: The plate is incubated statically for 24-48 hours to allow biofilm formation.

-

Planktonic Growth Removal: The supernatant containing planktonic cells is carefully removed from each well. The wells are washed gently to remove non-adherent cells.

-

Biofilm Staining: The remaining biofilm is stained with a solution of crystal violet (0.1%) for 15-20 minutes.

-

Solubilization: After washing away excess stain, the crystal violet retained by the biofilm is solubilized with an appropriate solvent (e.g., 30% acetic acid or ethanol).

-

Quantification: The absorbance of the solubilized stain is measured using a plate reader (e.g., at 595 nm). The MBIC₅₀ is calculated as the peptide concentration that results in a 50% reduction in absorbance compared to the untreated control.[7]

Murine Cutaneous Abscess Model

This in vivo model assesses the efficacy of this compound in a complex, biofilm-like infection environment.

Methodology:

-

Animal Model: Mice (e.g., CD-1 or BALB/c) are used for the study.

-

Infection: A defined number of colony-forming units (CFU) of the test pathogen (e.g., P. aeruginosa or S. aureus) is injected subcutaneously into the flank of each mouse.[3]

-

Treatment: After a set period to allow for abscess formation, this compound is administered, typically via intra-abscess or intraperitoneal injection.[3]

-

Monitoring: The animals' welfare and the size of the dermonecrotic lesions are monitored daily.

-

Endpoint Analysis: At a defined time point (e.g., 3 days post-infection), the animals are euthanized. The abscess tissue is excised, homogenized, and serially diluted for CFU plating to determine the bacterial load.[8]

Potential Secondary Mechanisms

While targeting (p)ppGpp is the primary mechanism, some evidence suggests this compound may have additional modes of action. It has been speculated that this compound could possess immunomodulatory functions or other cellular targets, as it retains some activity against (p)ppGpp-deficient mutants.[3] Furthermore, some studies suggest that cationic peptides can lead to an increase in membrane permeability, which may contribute to its synergistic effects with other antibiotics.[3][10]

Conclusion

The this compound peptide represents a significant advancement in the fight against biofilm-related infections. Its core mechanism of action—the targeted degradation of the stringent response alarmone (p)ppGpp—disrupts a fundamental survival pathway in a broad spectrum of bacteria. This activity, combined with its proteolytic resistance and potent synergy with existing antibiotics, establishes this compound as a leading candidate for further clinical development. The detailed protocols and quantitative data presented herein provide a comprehensive foundation for researchers and drug developers working to translate this promising anti-biofilm agent from the bench to the clinic.

References

- 1. Treatment of Oral Biofilms by a D-Enantiomeric Peptide | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Antibiofilm peptides: overcoming biofilm-related treatment failure - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09739J [pubs.rsc.org]

- 4. Treatment of Oral Biofilms by a D-Enantiomeric Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cmdr.ubc.ca [cmdr.ubc.ca]

- 6. This compound, an anti-biofilm peptide, increases Staphylococcus aureus sensitivity to colistin killing in co-biofilms with Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. D-enantiomeric peptides that eradicate wild-type and multi-drug resistant biofilms and protect against lethal Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Synthetic Peptides to Target Stringent Response-Controlled Virulence in a Pseudomonas aeruginosa Murine Cutaneous Infection Model [frontiersin.org]

- 9. cmdr.ubc.ca [cmdr.ubc.ca]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the DJK-5 Peptide: Sequence, Structure, and Anti-Biofilm Properties

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria and the challenge of biofilm-associated infections necessitate novel therapeutic strategies. The DJK-5 peptide, a D-enantiomeric peptide, has shown significant promise as a potent anti-biofilm agent with a broad spectrum of activity against various pathogens. This technical guide provides an in-depth overview of the this compound peptide, including its amino acid sequence, mechanism of action, and a summary of its efficacy, supported by experimental data and protocols.

Core Properties of this compound Peptide

This compound is a 12-amino acid, protease-resistant peptide composed of D-enantiomeric amino acids.[1][2][3] This structural feature confers resistance to degradation by proteases commonly found during infections, enhancing its stability and in vivo efficacy.[2]

Amino Acid Sequence and Physicochemical Properties

The primary structure and key properties of the this compound peptide are detailed in the table below.

| Property | Value | Reference |

| Full Sequence | H-DVal-DGln-DTrp-DArg-DAla-DIle-DArg-DVal-DArg-DVal-DIle-DArg-NH2 | [1] |

| One-Letter Sequence | vqwrairvrvir-NH2 (all d-amino acids) | [1][3] |

| Molecular Formula | C70H123N27O13 | [1] |

| Molecular Weight | 1550.93 g/mol | [1] |

| Peptide Length | 12 amino acids | [3] |

| Research Area | Antimicrobial, Anti-biofilm | [1] |

Mechanism of Action: Targeting the Stringent Response

The primary mechanism of action for this compound is the targeting and degradation of the intracellular signaling molecule guanosine tetraphosphate ((p)ppGpp).[2][4][5][6][7] (p)ppGpp is a key alarmone in the bacterial stringent response, a stress response pathway crucial for biofilm formation, maintenance, and virulence.[5][8] By promoting the degradation of (p)ppGpp, this compound effectively inhibits biofilm development and can eradicate established biofilms.[2][4][9] While this is the primary target, it has been suggested that this compound may also have other mechanisms of action, as it has shown efficacy against mutants deficient in (p)ppGpp.[8]

In Vitro Efficacy of this compound

This compound has demonstrated potent anti-biofilm activity against a wide range of Gram-negative and some Gram-positive bacteria, often at concentrations well below its minimum inhibitory concentration (MIC) for planktonic cells.

Minimum Biofilm Inhibitory Concentration (MBIC50)

The MBIC50 is the concentration of a peptide required to inhibit biofilm formation by 50%. This compound has shown low MBIC50 values against several clinically relevant pathogens.

| Bacterial Species | Strain | MBIC50 (µg/mL) | Reference |

| Pseudomonas aeruginosa | PA14 | 1.0 | [4] |

| Burkholderia cenocepacia | Clinical Isolate | 0.4 | [4] |

| Enterohemorrhagic Escherichia coli | 0157 | 8.0 | [4] |

Biofilm Inhibition and Eradication

Studies have consistently shown this compound's ability to both prevent the formation of new biofilms and eradicate pre-existing, mature biofilms.

| Bacterial Species/Biofilm Type | Concentration (µg/mL) | Effect | Reference |

| P. aeruginosa PA14 | 2.5 | Prevention of biofilm formation | [4] |

| P. aeruginosa PA14 | 2.5 | Eradication of 2-day old biofilms | [4] |

| Oral Multispecies Biofilm | 10 | >85% of bacteria killed in 3 minutes | [9] |

| Oral Multispecies Biofilm | 10 | >90% reduction in biovolume after 72 hours | [2] |

Synergy with Conventional Antibiotics

A significant advantage of this compound is its ability to act synergistically with conventional antibiotics, enhancing their efficacy and potentially reducing the concentrations needed for treatment. This synergy can lower the required antibiotic concentration by up to 64-fold for complete biofilm inhibition.[4]

| Pathogen | Antibiotic | Synergy Observed | Reference |

| P. aeruginosa LESB58 | Ciprofloxacin | Yes | [5] |

| S. aureus USA300 LAC | Vancomycin | Yes | [5] |

| P. aeruginosa | Colistin | Yes (in co-biofilms with S. aureus) | [5] |

| P. aeruginosa | Tobramycin | Yes | [6] |

In Vivo Efficacy of this compound

The therapeutic potential of this compound has been validated in several preclinical in vivo models, demonstrating its ability to protect against lethal infections.

| Infection Model | Pathogen | Treatment | Outcome | Reference |

| Caenorhabditis elegans | P. aeruginosa | This compound | Nearly complete protection from lethal infection | [4] |

| Galleria mellonella | P. aeruginosa | This compound | Protection from lethal infection | [4] |

| Murine Cutaneous Abscess | P. aeruginosa PAO1 | This compound | >10^6-fold reduction in bacterial load | [10] |

| Murine Cutaneous Abscess | P. aeruginosa LESB58 | This compound | ~10-fold reduction in bacterial load | [10] |

| Murine Cutaneous Abscess | S. aureus USA300 | This compound | Reduction in abscess size and bacterial recovery | [8] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

Biofilm Inhibition and Eradication Assay (Flow Cell Method)

This method is used to visualize and quantify the effect of peptides on biofilm formation and eradication under dynamic flow conditions.

-

Setup : A flow cell system is assembled and sterilized. The channels are inoculated with a diluted overnight culture of the target bacteria (e.g., P. aeruginosa PA14).

-

Attachment : Bacteria are allowed to attach to the glass surface for a set period under no-flow conditions.

-

Flow Initiation : A continuous flow of appropriate growth medium is initiated.

-

Inhibition Protocol : For inhibition studies, the peptide (e.g., 2.5 µg/mL this compound) is added to the flow-through medium from the beginning of the experiment.[4]

-

Eradication Protocol : For eradication studies, the biofilm is allowed to form for a specified period (e.g., 2 days) before the peptide-containing medium is introduced.[4]

-

Monitoring : Biofilm development is monitored over several days (e.g., 3 days) using microscopy, typically confocal laser scanning microscopy (CLSM), after staining with fluorescent dyes like SYTO 9 (live cells) and propidium iodide (dead cells).

-

Analysis : Biofilm structure, biovolume, and the ratio of live to dead cells are quantified using image analysis software.

Murine Cutaneous Abscess Model

This in vivo model is used to assess the efficacy of anti-biofilm agents in a setting that mimics certain features of a localized, high-density bacterial infection.

-

Animal Preparation : Mice (e.g., CD-1 or C57BL/6) are anesthetized. An area on the back is shaved and disinfected.

-

Infection : A suspension of bacteria (e.g., P. aeruginosa or S. aureus) is injected subcutaneously into the flank of the mice.

-

Treatment : At a specified time post-infection, the treatment is administered. This can be a single or multiple doses of this compound, a control peptide, or a saline vehicle, typically injected directly into the abscess or systemically.

-

Monitoring : The size of the resulting abscess or dermonecrotic lesion is measured daily. Animal welfare is monitored throughout the experiment.

-

Endpoint Analysis : After a set period (e.g., 3 days), the animals are euthanized. The abscesses are excised, homogenized, and serially diluted for colony-forming unit (CFU) counting to determine the bacterial load.[10]

Conclusion

The this compound peptide stands out as a robust anti-biofilm candidate due to its protease resistance, broad-spectrum activity, and potent efficacy both in vitro and in vivo. Its unique mechanism of targeting the highly conserved stringent response pathway makes it a promising therapeutic agent, particularly in an era of growing antibiotic resistance. Furthermore, its synergistic activity with existing antibiotics opens up possibilities for combination therapies to tackle persistent and difficult-to-treat biofilm-associated infections. Further research and development are warranted to translate the potential of this compound into clinical applications.

References

- 1. cpcscientific.com [cpcscientific.com]

- 2. Treatment of Oral Biofilms by a D-Enantiomeric Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound peptide [novoprolabs.com]

- 4. D-enantiomeric peptides that eradicate wild-type and multi-drug resistant biofilms and protect against lethal Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an anti-biofilm peptide, increases Staphylococcus aureus sensitivity to colistin killing in co-biofilms with Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cmdr.ubc.ca [cmdr.ubc.ca]

- 7. cmdr.ubc.ca [cmdr.ubc.ca]

- 8. Antibiofilm peptides: overcoming biofilm-related treatment failure - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09739J [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Synthetic Peptides to Target Stringent Response-Controlled Virulence in a Pseudomonas aeruginosa Murine Cutaneous Infection Model [frontiersin.org]

The Anti-Biofilm Peptide DJK-5: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of antibiotic-resistant bacteria and the challenge of biofilm-associated infections necessitate novel therapeutic strategies. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of the synthetic anti-biofilm peptide DJK-5. A D-enantiomeric peptide, this compound exhibits potent, broad-spectrum activity against biofilms formed by a variety of clinically relevant Gram-negative and Gram-positive pathogens, including multidrug-resistant strains. Its unique mechanism of action, targeting the universal bacterial stringent stress response, makes it a promising candidate for further development, both as a standalone agent and in combination with conventional antibiotics. This document consolidates key quantitative data, details experimental methodologies, and visualizes critical pathways to serve as a comprehensive resource for the scientific community.

Introduction: The Challenge of Bacterial Biofilms

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, adhering to both biological and abiotic surfaces. This mode of growth confers a remarkable degree of protection from host immune responses and antimicrobial treatments, contributing to persistent and chronic infections. Bacteria within a biofilm can be up to 1,000 times more resistant to antibiotics than their planktonic (free-swimming) counterparts. The development of agents that can specifically target and eradicate biofilms is a critical unmet need in modern medicine.

Discovery and Design of this compound

This compound is a 12-amino-acid, D-enantiomeric peptide developed through rational design based on the features of naturally occurring antimicrobial peptides (AMPs).[1] The use of D-amino acids confers significant resistance to degradation by proteases, which are often abundant at infection sites, thereby enhancing the peptide's stability and bioavailability in vivo.[2][3] this compound was identified as a lead candidate from a series of novel D-enantiomeric peptides due to its superior potency in inhibiting and eradicating bacterial biofilms.[1]

Mechanism of Action: Targeting the Stringent Response

Unlike many traditional antibiotics that target essential cellular processes like cell wall synthesis or protein production, this compound employs a novel mechanism by targeting the bacterial stringent stress response.[1][4][5] This highly conserved signaling pathway is mediated by the alarmone molecules guanosine tetraphosphate and pentaphosphate, collectively known as (p)ppGpp.[3][6][7]

Under conditions of stress, such as nutrient limitation, bacteria accumulate (p)ppGpp, which acts as a global regulator, downregulating genes involved in growth and proliferation while upregulating genes associated with stress survival and biofilm formation.[8] this compound has been shown to penetrate the bacterial cell membrane and interact with (p)ppGpp, promoting its degradation and preventing its accumulation.[5][6][9] By disrupting this central regulatory hub, this compound effectively inhibits biofilm formation and sensitizes biofilm-resident bacteria to other stressors.[5][10]

Caption: Signaling pathway of this compound's anti-biofilm activity.

In Vitro Activity of this compound

This compound has demonstrated potent in vitro activity against a broad spectrum of bacterial pathogens. Its efficacy is typically evaluated using metrics such as the Minimum Inhibitory Concentration (MIC) for planktonic bacteria and the Minimum Biofilm Inhibitory Concentration (MBIC) or Minimum Biofilm Eradication Concentration (MBEC) for biofilms.

Planktonic vs. Biofilm Activity

A key characteristic of this compound is its significantly greater potency against biofilms compared to its activity against planktonic cells.[1] This selectivity is highly desirable, as it minimizes the selective pressure for resistance development in planktonic populations while effectively targeting the more resilient biofilm communities.

Table 1: Antimicrobial (MIC) and Anti-Biofilm (MBIC₅₀) Activities of this compound

| Bacterial Strain | MIC (µg/mL) | MBIC₅₀ (µg/mL) | Reference |

| Pseudomonas aeruginosa PA14 | 16 | 1 | [1] |

| Pseudomonas aeruginosa PAO1 | 12.5 | - | [10] |

| Burkholderia cenocepacia (clinical isolate) | >256 | 0.4 | [1] |

| Acinetobacter baumannii | - | 0.8 | [1] |

| Escherichia coli O157 | - | 4 | [1] |

| Klebsiella pneumoniae | - | 4 | [1] |

| Salmonella enterica | - | 4 | [1] |

| Oral Multispecies Biofilm | - | ~10 | [2][3] |

MBIC₅₀: Concentration required to inhibit 50% of biofilm formation.

Synergy with Conventional Antibiotics

This compound exhibits strong synergistic effects when used in combination with various classes of conventional antibiotics.[1][9][11] This synergy can reduce the effective concentration of the antibiotic required to inhibit or eradicate a biofilm by up to 64-fold.[1] This has significant clinical implications, as it could potentially restore the efficacy of existing antibiotics against resistant strains and reduce the required dosage, thereby minimizing side effects.

Table 2: Synergistic Biofilm Eradication with this compound and Antibiotics

| Bacterial Strain | Antibiotic | Fold Reduction in Antibiotic Concentration | Reference |

| Acinetobacter baumannii | Tobramycin | Significant | [1] |

| Salmonella enterica | Ceftazidime | Significant | [1] |

| Klebsiella pneumoniae | Ciprofloxacin | Significant | [1] |

Cytotoxicity Profile

Preclinical evaluation of any therapeutic candidate requires a thorough assessment of its potential toxicity to host cells. Studies have shown that this compound has low cytotoxicity against human cell lines.[2] In some cases, the combination of this compound with other agents, such as chlorhexidine or EDTA, has been shown to reduce the overall cytotoxicity of the treatment.[2]

In Vivo Efficacy

The promising in vitro activity of this compound has been validated in several preclinical in vivo models of infection.

Invertebrate Models

In the Galleria mellonella (greater wax moth) infection model, this compound conferred a strong and significant protective effect against lethal Pseudomonas aeruginosa infections, with nearly complete protection observed.[1] Similarly, this compound demonstrated a protective effect in a Caenorhabditis elegans infection model.[1] These invertebrate models serve as valuable initial screens for the in vivo efficacy and toxicity of antimicrobial compounds.

Murine Cutaneous Abscess Model

In a murine cutaneous abscess model, which mimics high-density bacterial infections akin to biofilms, this compound treatment has been shown to reduce abscess size and bacterial load.[10][12] Treatment with this compound suppressed the activity of the spoT promoter, a key gene in the stringent response pathway, providing in vivo evidence for its mechanism of action.[10] Notably, this compound demonstrated the ability to almost completely eradicate P. aeruginosa PAO1 in this model.[10]

Experimental Protocols

The following sections outline the methodologies for key experiments used in the evaluation of this compound.

Caption: Experimental workflow for this compound evaluation.

Peptide Synthesis

This compound is synthesized using solid-phase 9-fluorenylmethoxy carbonyl (Fmoc) chemistry.[3][7] The synthesized peptide is then purified to >95% purity using reverse-phase high-performance liquid chromatography (HPLC).

Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Culture: Grow bacteria to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Peptide Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Biofilm Inhibition (MBIC) Assay

-

Bacterial Culture and Dilution: Prepare a bacterial suspension as for the MIC assay.

-

Peptide and Inoculum Addition: In a 96-well microtiter plate, add serial dilutions of this compound followed by the bacterial inoculum.

-

Biofilm Growth: Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.

-

Washing: Carefully remove the planktonic bacteria by washing the wells with phosphate-buffered saline (PBS).

-

Quantification:

-

Crystal Violet Staining: Add a 0.1% crystal violet solution to stain the adherent biofilm biomass. After incubation and further washing, solubilize the bound dye with 30% acetic acid and measure the absorbance (typically at 570-595 nm).

-

Resazurin Assay: To assess metabolic activity, add a resazurin solution and incubate. Viable cells will reduce resazurin to the fluorescent resorufin, which can be measured fluorometrically (e.g., 560 nm excitation / 590 nm emission).

-

-

Determination of MBIC: The MBIC is the concentration of peptide that causes a significant reduction (e.g., 50% or 90%) in biofilm biomass or metabolic activity compared to the untreated control.

Biofilm Eradication (MBEC) Assay

-

Biofilm Formation: Grow mature biofilms in a 96-well plate for 24-48 hours as described above.

-

Planktonic Cell Removal: Remove the supernatant and wash the wells with PBS to remove non-adherent cells.

-

Peptide Treatment: Add fresh medium containing serial dilutions of this compound to the wells with pre-formed biofilms.

-

Incubation: Incubate for a further 24 hours at 37°C.

-

Quantification: Assess the remaining biofilm viability using crystal violet or resazurin staining as described for the MBIC assay.

-

Determination of MBEC: The MBEC is the minimum concentration of the peptide required to eradicate the pre-formed biofilm.

Checkerboard Synergy Assay

-

Plate Setup: In a 96-well microtiter plate, prepare a two-dimensional array of serial dilutions of this compound (e.g., along the rows) and a conventional antibiotic (e.g., along the columns).

-

Inoculation: Add a standardized bacterial suspension to all wells.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC of each agent alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Synergy: FICI ≤ 0.5

-

Additive: 0.5 < FICI ≤ 1.0

-

Indifference: 1.0 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

Future Directions and Conclusion

References

- 1. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal violet staining protocol | Abcam [abcam.com]

- 3. static.igem.org [static.igem.org]

- 4. Metabolism activity assessment using the resazurin test [bio-protocol.org]

- 5. static.igem.org [static.igem.org]

- 6. Crystal violet assay [bio-protocol.org]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Synergy Pattern of Short Cationic Antimicrobial Peptides Against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of the waxworm Galleria mellonella larvae as an infection model to study Acinetobacter baumannii [protocols.io]

- 10. Live and dead bacterial cell staining [bio-protocol.org]

- 11. Galleria mellonella model of infection. [bio-protocol.org]

- 12. Video: The Galleria mellonella Waxworm Infection Model for Disseminated Candidiasis [jove.com]

The Core Mechanism of DJK-5: A Technical Guide to Targeting ppGpp Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stringent response, a highly conserved bacterial stress adaptation mechanism, is governed by the alarmone nucleotides guanosine tetraphosphate and pentaphosphate, collectively known as (p)ppGpp. Elevated intracellular levels of (p)ppGpp trigger a cascade of physiological changes, including the formation of persistent, antibiotic-tolerant biofilm communities. Consequently, the enzymatic machinery controlling (p)ppGpp metabolism has emerged as a promising target for novel antibacterial therapeutics. This technical guide provides an in-depth examination of the D-enantiomeric peptide DJK-5, a compound that disrupts bacterial biofilms by targeting the stringent response pathway. We detail its core mechanism of action, focusing on its role in promoting the degradation of (p)ppGpp, and present key quantitative data, experimental methodologies, and visual pathway representations to facilitate further research and development in this area.

Introduction to the Stringent Response and (p)ppGpp

In bacteria, the stringent response is a crucial survival strategy triggered by various environmental stressors, most notably nutrient limitation.[1][2] This response is mediated by the rapid accumulation of the alarmone (p)ppGpp. In many bacterial species, including the opportunistic pathogen Pseudomonas aeruginosa, the metabolism of (p)ppGpp is primarily regulated by two enzymes of the RelA/SpoT Homologue (RSH) family:

-

RelA: A ribosome-associated synthetase that produces (p)ppGpp in response to amino acid starvation.[1][3]

-

SpoT: A bifunctional enzyme with both (p)ppGpp synthetase and hydrolase (degradation) activities.[3][4] SpoT is the primary enzyme responsible for degrading (p)ppGpp, thereby maintaining basal levels during normal growth and resolving the stringent response when stress conditions subside.[4][5]

The accumulation of (p)ppGpp acts as a global regulator, reprogramming transcription and metabolism to conserve resources.[2][6] This reprogramming is strongly linked to bacterial virulence and the formation of biofilms—structured communities of bacteria encased in a protective matrix that exhibit high tolerance to conventional antibiotics.[2][7] Targeting the stringent response, specifically by promoting (p)ppGpp degradation, offers a novel anti-biofilm strategy that can potentially resensitize these persistent bacteria to existing antimicrobial agents.[8][9]

This compound: A Protease-Resistant Peptide Targeting (p)ppGpp

This compound is a 12-amino acid, D-enantiomeric peptide designed for enhanced resistance to proteolytic degradation by bacterial and host proteases, a common challenge for therapeutic peptides.[10] Its primary mechanism of action is the disruption of bacterial biofilms through the intracellular targeting of the stringent response.[7][8] Multiple studies have confirmed that this compound acts by promoting the degradation of (p)ppGpp.[8][10] This reduction in intracellular (p)ppGpp levels effectively counteracts the stringent response, leading to biofilm inhibition and eradication.[7][10]

Core Mechanism: Stimulation of ppGpp Degradation

The precise molecular interaction by which this compound promotes (p)ppGpp degradation is an area of active investigation. The available evidence points to an interaction with the SpoT enzyme, the primary (p)ppGpp hydrolase.[4][8] The proposed mechanism involves this compound, after penetrating the bacterial cell, stimulating the hydrolase activity of SpoT, leading to a rapid decrease in cellular (p)ppGpp concentrations.

Interestingly, in vivo studies using a murine cutaneous abscess model have shown that treatment with this compound completely suppressed the promoter activity of the spoT gene in P. aeruginosa within 24 hours.[8] This suggests a complex regulatory role, where this compound may not only influence SpoT's enzymatic activity but also its expression. This dual action could create a powerful negative feedback loop, shutting down both the synthesis and stability of a key stringent response regulator.

The following diagram illustrates the central role of RelA and SpoT in (p)ppGpp metabolism and the proposed points of intervention for this compound.

References

- 1. Recent functional insights into the role of (p)ppGpp in bacterial physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (p)ppGpp imposes graded transcriptional changes to impair motility and promote antibiotic tolerance in biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. SpoT - Wikipedia [en.wikipedia.org]

- 5. Control of spoT-dependent ppGpp synthesis and degradation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | (p)ppGpp Metabolism and Antimicrobial Resistance in Bacterial Pathogens [frontiersin.org]

- 7. D-enantiomeric peptides that eradicate wild-type and multi-drug resistant biofilms and protect against lethal Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Synthetic Peptides to Target Stringent Response-Controlled Virulence in a Pseudomonas aeruginosa Murine Cutaneous Infection Model [frontiersin.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Treatment of Oral Biofilms by a D-Enantiomeric Peptide | PLOS One [journals.plos.org]

DJK-5: A D-Enantiomeric Protease-Resistant Peptide for Combating Bacterial Biofilms

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The emergence of antibiotic-resistant bacteria and the challenge of biofilm-associated infections necessitate novel therapeutic strategies. DJK-5, a short, 12-amino acid D-enantiomeric peptide, has emerged as a promising candidate with potent, broad-spectrum anti-biofilm activity. Its D-enantiomeric nature confers significant resistance to host and bacterial proteases, enhancing its therapeutic potential. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols.

Core Mechanism of Action: Targeting the Stringent Stress Response

This compound exerts its anti-biofilm effects by targeting a highly conserved bacterial stress response pathway known as the stringent stress response.[1][2] This pathway is mediated by the alarmone nucleotides guanosine pentaphosphate and guanosine tetraphosphate, collectively known as (p)ppGpp.[1][2][3][4] Under conditions of stress, such as nutrient limitation, (p)ppGpp accumulates and globally reprograms bacterial gene expression to promote survival, including the formation and maintenance of biofilms.[5][6]

This compound is able to penetrate the bacterial cell membrane and interact with intracellular (p)ppGpp.[3][7] This interaction leads to the degradation of (p)ppGpp, thereby preventing its accumulation and disrupting the stringent stress response.[3][7][8] By targeting this central regulatory hub, this compound effectively inhibits biofilm formation and eradicates pre-existing biofilms across a wide range of bacterial species.[1][3][8]

Quantitative Data on this compound Efficacy

The anti-biofilm and antimicrobial activities of this compound have been quantified against a variety of clinically relevant pathogens. The following tables summarize key findings from multiple studies.

Table 1: Anti-biofilm and Antimicrobial Activity of this compound Against Various Bacterial Strains

| Bacterial Species | Strain | MBIC₅₀ (µg/mL) | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | PA14 | 1 | 16 | [3] |

| Pseudomonas aeruginosa | PAO1 | - | 12.5 | [9] |

| Pseudomonas aeruginosa | LESB58 | - | 64 | [9] |

| Burkholderia cenocepacia | Clinical Isolate | 0.4 | >256 | [3] |

| Acinetobacter baumannii | - | 4 | - | [3] |

| Salmonella enterica | - | 4 | - | [3] |

| Klebsiella pneumoniae | - | 4 | - | [3] |

| Escherichia coli | O157 | 8 | - | [3] |

| Oral Multispecies Biofilm | - | <10 | - | [8][10] |

MBIC₅₀: Minimum biofilm inhibitory concentration required to inhibit 50% of biofilm formation. MIC: Minimum inhibitory concentration.

Table 2: In Vivo Efficacy of this compound in Infection Models

| Infection Model | Pathogen | Treatment | Outcome | Reference |

| Caenorhabditis elegans | P. aeruginosa | This compound | Nearly complete protection from lethal infection | [3] |

| Galleria mellonella | P. aeruginosa | This compound | Strong and significant protective effect | [3] |

| Murine Cutaneous Abscess | P. aeruginosa PAO1 | 3 mg/kg this compound | >10⁶-fold reduction in bacterial load | [9] |

| Murine Cutaneous Abscess | P. aeruginosa LESB58 | 3 mg/kg this compound | ~10-fold reduction in bacterial load | [9] |

Table 3: Synergistic Activity of this compound with Conventional Antibiotics

| Pathogen | Antibiotic | Synergy Outcome | Reference |

| A. baumannii | Tobramycin | Eradication of mature biofilms | [3] |

| S. enterica | Ceftazidime | Eradication of mature biofilms | [3] |

| K. pneumoniae | Ciprofloxacin | Eradication of mature biofilms | [3] |

| P. aeruginosa | Ciprofloxacin | Triggered cell death in remaining biofilm cells | [3] |

| P. aeruginosa & S. aureus (co-biofilm) | Colistin | Increased killing of S. aureus | [2][11][12][13][14][15][16] |

| P. aeruginosa & S. aureus (co-biofilm) | Daptomycin | Increased activity against P. aeruginosa | [11][12][17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in the study of this compound.

Peptide Synthesis and Purification

This compound is synthesized using solid-phase 9-fluorenylmethoxy carbonyl (Fmoc) chemistry.[8][10] Following synthesis, the peptide is purified to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).[8][10]

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using a standard broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[18] Briefly, bacteria in the logarithmic growth phase are diluted and added to 96-well plates. Serial dilutions of the peptide are then added, and the plates are incubated. The MIC is determined as the lowest concentration where no visible growth is observed.[18]

Biofilm Inhibition and Eradication Assays

Crystal Violet Staining for Biofilm Quantification: This method is commonly used to assess biofilm formation. Bacteria are grown in 96-well plates in the presence of varying concentrations of this compound. After incubation, planktonic cells are removed, and the remaining biofilm is stained with crystal violet. The stain is then solubilized, and the absorbance is measured to quantify the biofilm biomass.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization: CLSM is employed to visualize the three-dimensional structure of biofilms and to assess bacterial viability. Biofilms are typically grown on surfaces such as hydroxyapatite disks and then treated with this compound.[10] The biofilms are stained with fluorescent dyes that differentiate between live and dead cells (e.g., SYTO 9 and propidium iodide). Z-stack images are acquired and analyzed to determine biofilm biovolume and the proportion of dead cells.[10]

Protease Resistance Assay

The resistance of this compound to proteolytic degradation can be assessed by incubating the peptide with proteases such as trypsin, chymotrypsin, or those found in plasma or bacterial culture filtrates.[18][19][20] At various time points, samples are taken, and the remaining intact peptide is quantified, often by RP-HPLC.[20] The biological activity of the protease-treated peptide can also be evaluated by performing MIC or anti-biofilm assays.[19]

Conclusion

This compound represents a significant advancement in the development of anti-biofilm therapeutics. Its D-enantiomeric structure provides crucial resistance to proteases, a common pitfall for peptide-based drugs. The mechanism of action, targeting the highly conserved stringent stress response, allows for broad-spectrum activity against a range of problematic pathogens. The quantitative data from both in vitro and in vivo studies, along with its synergistic potential with existing antibiotics, underscore its promise. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound and similar D-enantiomeric peptides in the fight against biofilm-mediated infections.

References

- 1. cmdr.ubc.ca [cmdr.ubc.ca]

- 2. This compound, an anti-biofilm peptide, increases Staphylococcus aureus sensitivity to colistin killing in co-biofilms with Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-enantiomeric peptides that eradicate wild-type and multi-drug resistant biofilms and protect against lethal Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-enantiomeric peptides that eradicate wild-type and multidrug-resistant biofilms and protect against lethal Pseudomonas aeruginosa infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (p)ppGpp imposes graded transcriptional changes to impair motility and promote antibiotic tolerance in biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual role of a (p)ppGpp- and (p)ppApp-degrading enzyme in biofilm formation and interbacterial antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cmdr.ubc.ca [cmdr.ubc.ca]

- 8. Treatment of Oral Biofilms by a D-Enantiomeric Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Synthetic Peptides to Target Stringent Response-Controlled Virulence in a Pseudomonas aeruginosa Murine Cutaneous Infection Model [frontiersin.org]

- 10. Treatment of Oral Biofilms by a D-Enantiomeric Peptide | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. Research Portal [ourarchive.otago.ac.nz]

- 13. This compound, an anti-biofilm peptide, increases Staphylococcus aureus sensitivity to colistin killing in co-biofilms with Pseudomonas aeruginosa | Graduate and Postdoctoral Studies [grad.ubc.ca]

- 14. This compound, an anti-biofilm peptide, increases Staphylococcus aureus sensitivity to colistin killing in co-biofilms with Pseudomonas aeruginosa | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 17. researchgate.net [researchgate.net]

- 18. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

A Technical Guide to the Solid-Phase Synthesis of the Anti-Biofilm Peptide DJK-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the D-enantiomeric anti-biofilm peptide DJK-5 using 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). It includes detailed experimental protocols, quantitative data on the peptide's biological activity, and visualizations of the synthesis workflow and mechanism of action.

Introduction to this compound

This compound is a 12-amino-acid, D-enantiomeric peptide renowned for its potent, broad-spectrum anti-biofilm activity.[1][2] Its structure consists entirely of D-amino acids, rendering it resistant to degradation by proteases commonly found during infections.[2] The primary mechanism of action for this compound is the disruption of the highly conserved stringent stress response in bacteria. It achieves this by targeting the signaling molecule guanosine tetraphosphate (ppGpp), triggering its degradation and thereby inhibiting biofilm formation and maintenance.[1][2] This unique mechanism makes this compound a promising candidate for combating chronic, biofilm-associated infections, particularly those caused by multidrug-resistant pathogens.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Sequence (Three-Letter) | H-DVal-DGln-DTrp-DArg-DAla-DIle-DArg-DVal-DArg-DVal-DIle-DArg-NH2 | [3] |

| Sequence (One-Letter) | vqwrairvrvir-NH2 (all D-amino acids) | [3][4] |

| Molecular Formula | C70H123N27O13 | [3] |

| Molecular Weight | 1550.93 g/mol | [3] |

| Terminal Modification | C-terminal Amide | [3] |

Synthesis via Solid-Phase Fmoc Chemistry

This compound is synthesized using Fmoc solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry that allows for the stepwise assembly of an amino acid chain on an insoluble resin support.[1] The process involves a repeated cycle of deprotection and coupling reactions.

The Fmoc-SPPS Workflow

The synthesis follows a logical and cyclical progression of chemical reactions to build the peptide chain.

Detailed Experimental Protocol

This protocol outlines a standard manual procedure for synthesizing this compound on a 0.1 mmol scale.

Materials:

-

Resin: Rink Amide resin (provides the C-terminal amide).

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA).

-

Fmoc-protected D-amino acids: Fmoc-D-Arg(Pbf)-OH, Fmoc-D-Ile-OH, Fmoc-D-Val-OH, Fmoc-D-Ala-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-D-Gln(Trt)-OH.

-

Deprotection Reagent: 20% (v/v) piperidine in DMF.

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

-

Precipitation Solvent: Cold diethyl ether.

Procedure:

-

Resin Preparation:

-

Place Rink Amide resin (0.1 mmol) into a reaction vessel.

-

Swell the resin in DMF for 1 hour. Drain the DMF.

-

-

Initial Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

-

Repeat with a second 20% piperidine treatment for 15 minutes. Drain.

-

Wash the resin thoroughly with DMF (5x) and IPA (3x) to remove all traces of piperidine.

-

-

First Amino Acid Coupling (Fmoc-D-Arg(Pbf)-OH):

-

In a separate vial, dissolve Fmoc-D-Arg(Pbf)-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate at room temperature for 2 hours.

-

Drain the coupling solution and wash the resin with DMF (5x).

-

-

Chain Elongation:

-

Repeat the Fmoc deprotection step (Step 2) and the amino acid coupling step (Step 3) for each subsequent amino acid in the this compound sequence, proceeding from the C-terminus to the N-terminus:

-

Fmoc-D-Ile-OH

-

Fmoc-D-Val-OH

-

Fmoc-D-Arg(Pbf)-OH

-

Fmoc-D-Val-OH

-

Fmoc-D-Arg(Pbf)-OH

-

Fmoc-D-Ile-OH

-

Fmoc-D-Ala-OH

-

Fmoc-D-Trp(Boc)-OH

-

Fmoc-D-Gln(Trt)-OH

-

Fmoc-D-Val-OH

-

-

-

Final Deprotection:

-

After the final coupling, perform a final Fmoc deprotection cycle (Step 2).

-

Wash the peptide-resin with DMF (5x), followed by DCM (5x), and dry under vacuum.

-

-

Cleavage and Global Deprotection:

-

Add the cleavage cocktail (e.g., 10 mL of TFA/TIS/H₂O) to the dried peptide-resin.

-

Agitate at room temperature for 2-3 hours. This cleaves the peptide from the resin and removes the side-chain protecting groups (Pbf, Boc, Trt).

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the crude peptide in a water/acetonitrile solution and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain this compound as a white powder. Synthesized this compound is typically purified to a purity of >95%.[1][2]

-

Mechanism of Action: Targeting the Stringent Stress Response

This compound exerts its anti-biofilm effect not by direct bactericidal action at low concentrations, but by modulating a key bacterial survival pathway. In response to stress, bacteria synthesize the alarmones (p)ppGpp, which orchestrates the "stringent stress response," leading to biofilm formation and increased antibiotic tolerance. This compound is proposed to enter the bacterial cell and trigger the degradation of (p)ppGpp, effectively short-circuiting this response and preventing biofilm establishment.[1][2]

Quantitative Biological Activity

The efficacy of this compound has been quantified against a range of clinically relevant pathogens. It is particularly noted for its ability to inhibit biofilms at concentrations significantly below its Minimum Inhibitory Concentration (MIC) for planktonic cells.[5]

Table 2: Anti-Biofilm Activity of this compound Against Various Pathogens

| Organism | Activity Metric | Concentration (µg/mL) | Reference |

| Pseudomonas aeruginosa PA14 | MBIC50* | 1.0 | [5] |

| Burkholderia cenocepacia | Biofilm Inhibition | 0.4 | [5] |

| Enterohemorrhagic E. coli O157 | Biofilm Inhibition | 8.0 | [5] |

| Oral Multispecies Biofilm | Biofilm Inhibition | 10.0 | [1][2] |

| Oral Multispecies Biofilm | Eradication (>79% killed) | 10.0 (3 min exposure) | [1][2] |

*MBIC50: Minimum biofilm inhibitory concentration required to inhibit biofilm formation by 50%.

Conclusion

The solid-phase Fmoc synthesis of this compound provides a reliable method for producing this promising therapeutic agent. Its unique D-enantiomeric structure ensures stability, while its mechanism of targeting the stringent stress response offers a powerful strategy to combat antibiotic-tolerant bacterial biofilms. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and developers working to advance novel anti-biofilm therapies.

References

- 1. cmdr.ubc.ca [cmdr.ubc.ca]

- 2. Treatment of Oral Biofilms by a D-Enantiomeric Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cpcscientific.com [cpcscientific.com]

- 4. This compound peptide [novoprolabs.com]

- 5. D-enantiomeric peptides that eradicate wild-type and multi-drug resistant biofilms and protect against lethal Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Biofilm Peptide DJK-5: A Technical Guide to Foundational Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the D-enantiomeric peptide DJK-5 and its significant role in the inhibition and eradication of bacterial biofilms. This compound has emerged as a promising candidate in the development of novel anti-infective therapies due to its broad-spectrum activity against a wide range of pathogens, including multi-drug resistant strains. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying mechanisms and workflows to facilitate further research and development in this critical area.

Core Mechanism of Action: Targeting the Stringent Response

This compound's primary mechanism of action is the disruption of the bacterial stringent response, a key survival strategy employed by bacteria under stress, which is crucial for biofilm formation.[1][2][3] The peptide achieves this by targeting the intracellular alarmone (p)ppGpp (guanosine tetraphosphate and pentaphosphate). This compound binds to (p)ppGpp, preventing its accumulation and promoting its degradation.[2][3] This interference with the stringent response signaling cascade ultimately inhibits biofilm development and can lead to the dispersal of pre-formed biofilms.[1][4]

Quantitative Efficacy of this compound

The anti-biofilm activity of this compound has been quantified across numerous studies, demonstrating its potency against a variety of bacterial species. The following tables summarize key findings.

Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound against various pathogens.

| Bacterial Species | Strain | MBIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | PA14 | 0.5 - 1.0 | [4] |

| Pseudomonas aeruginosa | PAO1 | Not specified | [5] |

| Burkholderia cenocepacia | Clinical Isolate | 0.4 | [4] |

| Enterohemorrhagic E. coli | O157 | 8 | [4] |

| Oral Multispecies Biofilm | N/A | 10 | [6][7] |

Table 2: Biofilm Eradication and Bacterial Killing Efficiency of this compound.

| Bacterial Species/Biofilm Type | This compound Concentration (µg/mL) | Treatment Duration | % Biofilm Reduction / Bacterial Killing | Reference |

| P. aeruginosa PA14 (eradication) | 2.5 | 24 hours (after 2 days growth) | Significant dispersal observed | [4] |

| Oral Multispecies Biofilm | 10 | 72 hours (inhibition) | >90% biovolume reduction | [7][8] |

| Oral Multispecies Biofilm | 10 | 3 minutes (1 treatment) | >79% bacterial killing | [7][8] |

| Oral Multispecies Biofilm | 10 | 3 minutes (3 treatments) | >85% bacterial killing | [7][8] |

| Oral Multispecies Biofilm (with CHX) | 10 | 3 minutes | >88% bacterial killing | [7][8] |

| Enterococcus faecalis (in dentin) | 10 | 3 minutes | ~78% bacterial killing | [9] |

| Multispecies Biofilm (in dentin) | 10 | 3 minutes | ~75% bacterial killing | [9] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the efficacy of this compound.

Biofilm Inhibition and Eradication Assays

These assays are fundamental to assessing the ability of this compound to prevent the formation of new biofilms and to destroy existing ones.

1. Crystal Violet (CV) Staining for Biofilm Biomass Quantification

This method quantifies the total biofilm biomass, including cells and the extracellular matrix.

-

Materials: 96-well microtiter plates, bacterial culture, appropriate growth medium, this compound, crystal violet solution (0.1%), 30% acetic acid or ethanol.

-

Protocol:

-

Inoculation: Inoculate wells of a 96-well plate with bacterial culture. For inhibition assays, add this compound at desired concentrations at this stage.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow biofilm formation.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) or sterile water to remove planktonic (free-floating) bacteria.

-

Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.

-

Washing: Wash the wells again to remove excess stain.

-

Solubilization: Add a solvent such as 30% acetic acid or ethanol to dissolve the bound crystal violet.

-

Quantification: Measure the absorbance of the solubilized stain using a plate reader at a wavelength of approximately 590 nm. The absorbance is proportional to the biofilm biomass.

-

2. Colony Forming Unit (CFU) Counting for Biofilm Viability

This method determines the number of viable bacterial cells within a biofilm.

-

Materials: Biofilm culture, PBS, sonicator or vortexer, agar plates, serial dilution tubes.

-

Protocol:

-

Biofilm Disruption: After treatment with this compound, physically disrupt the biofilm by scraping and vortexing or sonication in PBS to release the bacteria into a suspension.

-

Serial Dilution: Perform serial dilutions of the bacterial suspension in PBS or saline.

-

Plating: Plate the dilutions onto appropriate agar plates.

-

Incubation: Incubate the plates until colonies are visible (e.g., 24-72 hours at 37°C).

-

Counting: Count the number of colonies on the plates to determine the CFU per unit area or per well.

-

Microscopic Visualization of Biofilms

Microscopy techniques are essential for visualizing the three-dimensional structure of biofilms and assessing the effect of this compound on their integrity and cell viability.

Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for high-resolution, three-dimensional imaging of biofilms.

-

Materials: Biofilms grown on suitable surfaces (e.g., glass coverslips), fluorescent stains (e.g., LIVE/DEAD BacLight kit), confocal microscope.

-

Protocol:

-

Biofilm Growth and Treatment: Grow biofilms on a CLSM-compatible surface and treat with this compound as required.

-

Staining: Stain the biofilms with fluorescent dyes. The LIVE/DEAD BacLight kit, for example, uses SYTO 9 (stains all cells green) and propidium iodide (stains cells with compromised membranes red).

-

Imaging: Mount the sample and visualize using a confocal microscope. Acquire a series of z-stack images through the depth of the biofilm.

-

Image Analysis: Use software (e.g., ImageJ, COMSTAT) to reconstruct 3D images and quantify parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.

-

Synergy with Conventional Antibiotics

A significant aspect of this compound research is its ability to act synergistically with conventional antibiotics, enhancing their efficacy against resistant biofilms. Studies have shown that this compound can reduce the required concentration of antibiotics like ceftazidime, ciprofloxacin, imipenem, and tobramycin by up to 64-fold to achieve complete biofilm inhibition.[2][4] This synergistic effect holds promise for combating chronic, biofilm-associated infections and reducing the development of antibiotic resistance.[2][10][11]

In Vivo Efficacy

The anti-biofilm potential of this compound has been validated in invertebrate models. In both Caenorhabditis elegans and Galleria mellonella infection models, this compound provided significant protection against lethal P. aeruginosa infections, demonstrating its potential for in vivo applications.[4]

Conclusion

The foundational research on this compound has established it as a potent anti-biofilm peptide with a novel mechanism of action. Its ability to inhibit and eradicate a broad spectrum of bacterial biofilms, including those of multi-drug resistant pathogens, and its synergistic activity with conventional antibiotics, make it a compelling candidate for further preclinical and clinical development. The experimental protocols detailed in this guide provide a framework for researchers to build upon this foundational knowledge and further explore the therapeutic potential of this compound in the fight against biofilm-related infections.

References

- 1. Crystal violet staining protocol | Abcam [abcam.com]

- 2. cmdr.ubc.ca [cmdr.ubc.ca]

- 3. Antimicrobial efficacy of this compound peptide in combination with EDTA against biofilms in dentinal tubules: Primary irrigation, recovery and re-irrigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Treatment of Oral Biofilms by a D-Enantiomeric Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Treatment of Oral Biofilms by a D-Enantiomeric Peptide | PLOS One [journals.plos.org]

- 7. static.igem.org [static.igem.org]

- 8. Methods for Studying Biofilm Formation: Flow Cells and Confocal Laser Scanning Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 9. Item - Biofilm analysis by confocal laser scanning microscope. - Public Library of Science - Figshare [plos.figshare.com]

- 10. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 11. ableweb.org [ableweb.org]

Unveiling the Antimicrobial Potential of DJK-5: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive preliminary investigation into the antimicrobial and anti-biofilm properties of the novel D-enantiomeric peptide, DJK-5. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings on this compound's efficacy, mechanism of action, and synergistic potential with conventional antibiotics. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for pivotal studies are provided.

Core Findings on Antimicrobial and Anti-Biofilm Efficacy

This compound, a short, protease-resistant D-enantiomeric peptide, has demonstrated significant broad-spectrum anti-biofilm activity.[1] It has shown particular promise in eradicating biofilms of both wild-type and multi-drug resistant bacteria, including notorious pathogens such as Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Studies have consistently shown that this compound is often more potent than its L-enantiomeric counterparts, likely due to its resistance to proteolytic degradation.[1][4]

The peptide's efficacy extends to complex oral multispecies biofilms, where it has been shown to prevent biofilm formation and eradicate established biofilms.[1][4] Notably, this compound has demonstrated the ability to kill a high percentage of bacteria within these biofilms in a short time frame.[4] Furthermore, this compound exhibits synergistic activity with conventional antibiotics, enhancing their efficacy and reducing the concentrations required to inhibit and eradicate biofilms.[2]

Quantitative Antimicrobial and Anti-Biofilm Data

The following tables summarize the quantitative data on this compound's activity against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC50) of this compound

| Bacterial Strain | MIC (µg/mL) | MBIC50 (µg/mL) | Reference |

| Pseudomonas aeruginosa PA14 | 16 | 1 | [2] |

| Pseudomonas aeruginosa PAO1 | >64 | 2 | [2] |

| Escherichia coli 0157 | >64 | 8 | [2] |

| Salmonella Typhimurium | >64 | 4 | [2] |

| Klebsiella pneumoniae | >64 | 4 | [2] |

| Acinetobacter baumannii | >64 | 2 | [2] |

| Burkholderia cenocepacia | >256 | 0.4 | [2] |

Table 2: Efficacy of this compound Against Oral Biofilms

| Biofilm Type | This compound Concentration (µg/mL) | Effect | Reference |

| Oral Multispecies Biofilm | 10 | >85% bacterial cell death after 1 and 3 days | [1] |

| Oral Multispecies Biofilm | 10 | >90% reduction in biovolume after 72 hours | [1] |

| Streptococcus mutans (suspended from biofilm) | 10 | Complete killing after 30 minutes | [1] |

| Enterococcus faecalis (suspended from biofilm) | 10 | Complete killing after 30 minutes | [1] |

| Plaque Biofilm | 10 | >79% bacterial killing after one 3-minute treatment | [1] |

Mechanism of Action: Targeting the Stringent Response

This compound's primary mechanism of action is the inhibition of the bacterial stringent response.[2][5] This is achieved by targeting the intracellular signaling molecules guanosine pentaphosphate and tetraphosphate ((p)ppGpp).[2][6] These "alarmones" are crucial for biofilm development and maintenance in a wide range of bacteria.[2][5] this compound is proposed to bind to (p)ppGpp, preventing its accumulation and promoting its degradation.[2] By disrupting this key signaling pathway, this compound effectively inhibits biofilm formation and can lead to the dispersal of mature biofilms.[2] Some studies also suggest that this compound can increase membrane permeability.[7]

This compound targets the stringent response by degrading (p)ppGpp.

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's antimicrobial properties.

Peptide Synthesis

D-enantiomeric peptides, including this compound, were synthesized using solid-phase 9-fluorenylmethoxy carbonyl (Fmoc) chemistry.[1][2] Following synthesis, the peptides were purified to approximately 95% purity using reverse-phase high-performance liquid chromatography. The correct mass of the synthesized peptides was confirmed by mass spectrometry.[2]

Minimum Inhibitory Concentration (MIC) Assay

The MIC, defined as the lowest concentration of the peptide that results in 100% inhibition of planktonic bacterial growth, was determined using a modified Hancock method in 96-well microtiter plates.[2]

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Biofilm Inhibition and Eradication Assays

The ability of this compound to both prevent the formation of and eradicate existing biofilms was assessed. The Minimum Biofilm Inhibitory Concentration (MBIC50) corresponds to the peptide concentration that results in 50% biofilm inhibition.[2]

For biofilm inhibition studies, sub-MIC concentrations of this compound were added to the growth medium at the beginning of the experiment, and biofilm formation was monitored over time, typically for 3 days.[2] In eradication studies, biofilms were allowed to form for a period (e.g., 2 days) before the peptide was introduced into the medium.[2] Biofilm biomass and bacterial viability were often quantified using techniques like crystal violet staining or confocal laser scanning microscopy (CLSM) with live/dead staining.[8]

In Vivo Efficacy Models

The in vivo activity of this compound has been evaluated in invertebrate and murine models.

-

Caenorhabditis elegans and Galleria mellonella Infection Models: These models were used to assess the protective effects of this compound against lethal P. aeruginosa infections.[2]

-

Murine Cutaneous Abscess Model: This model serves as a surrogate for biofilm infections.[7] Bacteria are injected subcutaneously into mice to form an abscess. This compound can then be administered, for example, intra-abscess, to evaluate its effect on abscess size and bacterial load (CFU count).[7]

Synergistic Interactions with Antibiotics

A significant finding is the ability of this compound to act synergistically with conventional antibiotics to prevent biofilm formation and eradicate pre-existing biofilms.[2] Checkerboard titrations have been performed to assess these synergistic interactions, demonstrating that this compound can reduce the required concentration of antibiotics by up to 64-fold for complete biofilm inhibition.[2]

Conclusion

The preliminary investigation of this compound reveals it to be a potent anti-biofilm peptide with a novel mechanism of action targeting the stringent response pathway. Its broad-spectrum activity, efficacy against resistant strains, and synergy with existing antibiotics position this compound as a promising candidate for further pre-clinical and clinical development in the fight against biofilm-associated infections. Further research is warranted to explore its full therapeutic potential, including pharmacokinetic and toxicological profiles in more advanced models.

References

- 1. Treatment of Oral Biofilms by a D-Enantiomeric Peptide | PLOS One [journals.plos.org]

- 2. D-enantiomeric peptides that eradicate wild-type and multi-drug resistant biofilms and protect against lethal Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. cmdr.ubc.ca [cmdr.ubc.ca]

- 7. Antibiofilm peptides: overcoming biofilm-related treatment failure - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09739J [pubs.rsc.org]

- 8. Antimicrobial Effect of Peptide this compound Used Alone or Mixed with EDTA on Mono- and Multispecies Biofilms in Dentin Canals - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DJK-5 Peptide in Biofilm Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide DJK-5, a D-enantiomeric 12-amino acid peptide, has demonstrated significant broad-spectrum anti-biofilm activity. Its efficacy stems from its ability to promote the degradation of (p)ppGpp, a key signaling molecule in the bacterial stringent response pathway, which is crucial for biofilm formation.[1][2][3][4] this compound's resistance to proteases enhances its potential as a therapeutic agent against biofilm-associated infections.[5] These application notes provide detailed protocols for researchers to assess the anti-biofilm properties of the this compound peptide using established in vitro assays.

Quantitative Data Summary

The following tables summarize the reported efficacy of the this compound peptide in various biofilm models.

Table 1: Minimum Inhibitory and Biofilm Eradication Concentrations of this compound

| Organism/Biofilm Model | MIC (µg/mL) | MBIC₅₀ (µg/mL) | MBEC (µg/mL) | Reference |

| Pseudomonas aeruginosa PA14 | 16 | 0.8 - 4 | Not Reported | [6] |

| Multi-drug resistant Burkholderia cenocepacia | >256 | 0.4 | Not Reported | [6] |

| Oral Multispecies Biofilm | 40 (modest effect) | Not Reported | >10 (significant killing) | [3] |

| Streptococcus mutans | Not Reported | Not Reported | ~10 (complete killing) | [3] |

| Enterococcus faecalis | Not Reported | Not Reported | ~10 (complete killing) | [3] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration that inhibits visible planktonic growth. MBIC₅₀ (Minimum Biofilm Inhibitory Concentration) is the concentration that inhibits 50% of biofilm formation. MBEC (Minimum Biofilm Eradication Concentration) is the lowest concentration required to kill a pre-formed biofilm.

Table 2: Efficacy of this compound in Biofilm Inhibition and Eradication

| Biofilm Model | This compound Concentration (µg/mL) | Treatment Duration | % Biofilm Inhibition | % Biofilm Eradication (Dead Cells) | Reference |

| Oral Multispecies Biofilm | 10 | 72 hours | >90% (biovolume reduction) | Not Reported | [3] |

| 3-day Oral Multispecies Biofilm | 10 | 3 minutes (1 treatment) | Not Applicable | ~77-79% | [3][7] |

| 3-day Oral Multispecies Biofilm | 10 | 3 minutes (3 treatments) | Not Applicable | ~85-86% | [3][7] |

| E. faecalis in dentin canals | 10 | 3 minutes | Not Applicable | ~78.3% | [8] |

| Multispecies biofilm in dentin canals | 10 | 3 minutes | Not Applicable | ~75% | [8] |

Signaling Pathway of this compound Action

The primary mechanism of this compound's anti-biofilm activity involves the modulation of the bacterial stringent response.